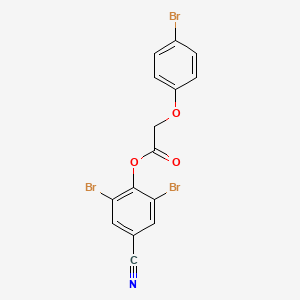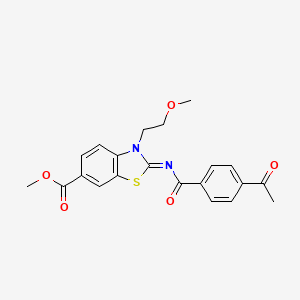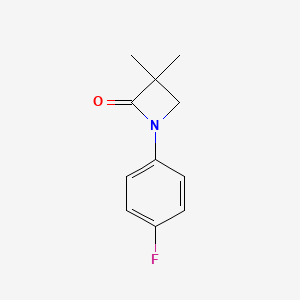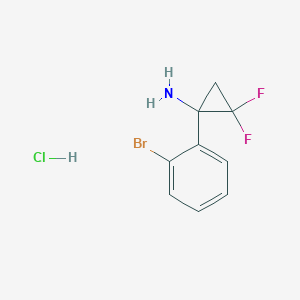![molecular formula C26H22N2O7 B2840131 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 872613-28-0](/img/structure/B2840131.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O7 and its molecular weight is 474.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin-3 Receptor Antagonists Research into benzofuran and benzodioxin derivatives has led to the development of compounds with high affinity for serotonin-3 (5-HT3) receptors. One study highlighted the synthesis of several 3-substituted 5-chloro-2-methoxybenzamides, leading to compounds more potent than existing 5-HT3 receptor antagonists. For example, one compound demonstrated especially potent antagonistic activity against the von Bezold-Jarisch reflex in rats, indicating a potential application in managing conditions related to serotonin regulation (Kuroita, Sakamori, & Kawakita, 1996).
Anti-inflammatory and Analgesic Agents A study on compounds derived from visnaginone and khellinone, including novel benzodifuranyl derivatives, revealed significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation The antimicrobial properties of benzofuran and benzodioxin derivatives have been explored through the synthesis and evaluation of various compounds. For instance, one study synthesized compounds with potential antibacterial activity by interfering with bacterial cell division, targeting the FtsZ protein. This research opened avenues for developing new antibacterial agents against resistant strains (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antioxidant Activities Compounds containing benzofuran and benzodioxin scaffolds have shown promise as antioxidants. A new benzamide isolated from endophytic Streptomyces demonstrated antioxidant activity, hinting at the therapeutic potential of these compounds in oxidative stress-related diseases (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).
Synthetic Routes and Chemical Diversity The development of synthetic routes for benzofuran and benzodioxin derivatives is critical for exploring their biological activities. Studies have proposed efficient protocols for creating libraries of compounds based on these scaffolds, enabling the exploration of their potential in various biological applications. Such synthetic advancements contribute significantly to drug discovery and development efforts (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O7/c1-31-20-9-5-7-17(23(20)32-2)25(29)28-22-16-6-3-4-8-18(16)35-24(22)26(30)27-15-10-11-19-21(14-15)34-13-12-33-19/h3-11,14H,12-13H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYITZBMFJIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)





![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)




![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)